

Application Notes: BMS-299897 in Primary Neuronal Culture

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Compound of Interest

Compound Name: BMS 299897

Cat. No.: B1684584

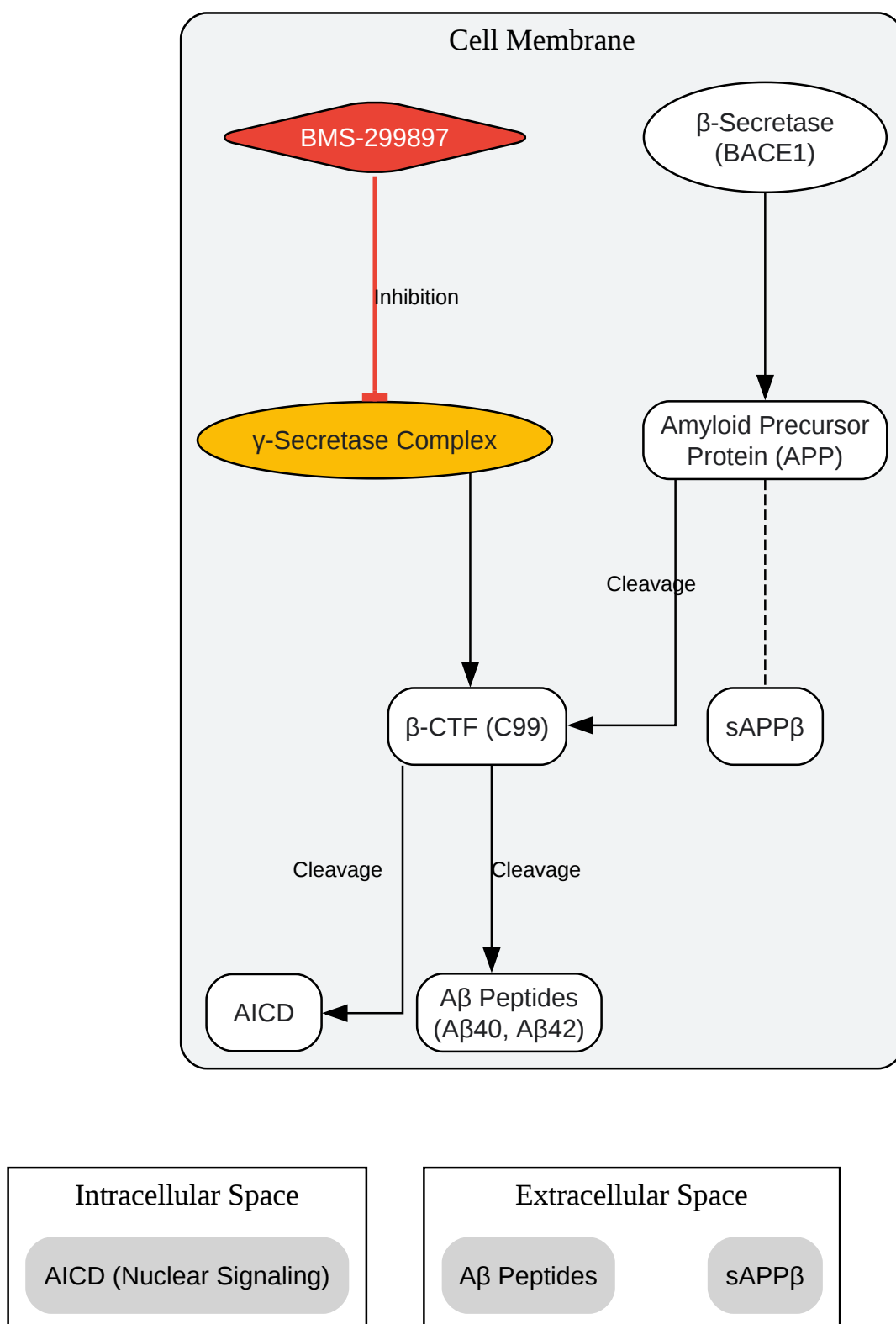
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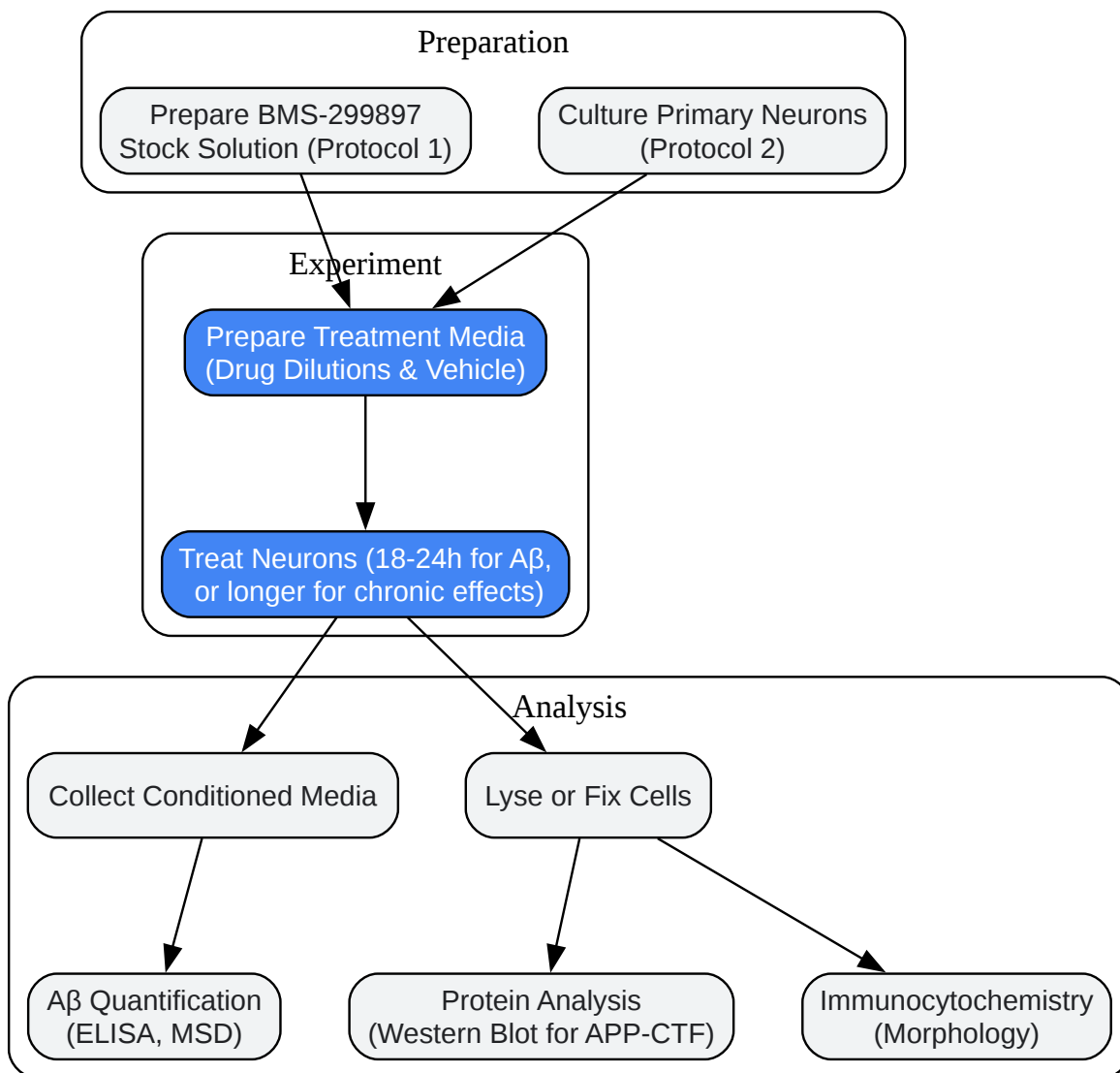
Introduction

BMS-299897 is a potent, orally active, and brain-penetrant sulfonamide-based inhibitor of γ -secretase.^{[1][2][3]} It is a valuable research tool for studying the physiological and pathological roles of γ -secretase and its substrates, most notably the amyloid precursor protein (APP). In the context of Alzheimer's disease research, BMS-299897 is utilized to investigate the effects of reducing amyloid-beta ($A\beta$) peptide production.^[4] These application notes provide detailed protocols for the use of BMS-299897 in primary neuronal culture experiments, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

BMS-299897 acts as a non-competitive inhibitor of the γ -secretase complex, an integral membrane protease responsible for the final cleavage of APP.^{[5][6]} This cleavage event releases $A\beta$ peptides of various lengths, including the aggregation-prone $A\beta_{42}$ isoform.^[7] By inhibiting γ -secretase, BMS-299897 effectively blocks the production of all $A\beta$ peptide variants ($A\beta_{37}$, $A\beta_{38}$, $A\beta_{40}$, and $A\beta_{42}$) and leads to a corresponding accumulation of the APP C-terminal fragments (CTFs), the direct substrate of γ -secretase.^{[4][5]} This mechanism allows for the precise study of the consequences of reduced $A\beta$ levels in a controlled in vitro environment.





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